molecular formula C21H20F3N3O3 B6543470 4-cyclopropaneamido-N-(2-{[2-(trifluoromethyl)phenyl]formamido}ethyl)benzamide CAS No. 1021220-12-1

4-cyclopropaneamido-N-(2-{[2-(trifluoromethyl)phenyl]formamido}ethyl)benzamide

Cat. No. B6543470
CAS RN: 1021220-12-1
M. Wt: 419.4 g/mol
InChI Key: SYJMQCDEPMPIHO-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a trifluoromethyl group attached to the phenyl ring . Benzamides are a class of compounds containing a benzene ring attached to an amide group. The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to influence the chemical behavior of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzamide core structure, with the trifluoromethyl group attached to the phenyl ring . The cyclopropane ring and the additional amide group would also be present in the structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides and trifluoromethylated compounds are known to undergo a variety of chemical reactions. For example, benzamides can participate in nucleophilic substitution reactions, and the trifluoromethyl group can influence the reactivity and selectivity of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility . The amide groups could participate in hydrogen bonding, which could also influence the compound’s solubility and its interactions with biological targets .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Benzamides and trifluoromethylated compounds are found in a variety of medicinal compounds, where they can interact with biological targets such as enzymes or receptors .

Future Directions

The future directions for this compound would likely involve further studies to determine its biological activity and potential uses in medicinal chemistry. This could involve in vitro and in vivo testing, as well as studies to optimize its properties for specific applications .

properties

IUPAC Name

N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O3/c22-21(23,24)17-4-2-1-3-16(17)20(30)26-12-11-25-18(28)13-7-9-15(10-8-13)27-19(29)14-5-6-14/h1-4,7-10,14H,5-6,11-12H2,(H,25,28)(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJMQCDEPMPIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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